

# what is the structure of Sniper(abl)-058

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## Compound of Interest

Compound Name: *Sniper(abl)-058*

Cat. No.: *B12428556*

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An In-depth Technical Guide to the Structure and Function of **Sniper(abl)-058**

## Introduction

**Sniper(abl)-058** is a novel, synthetic hetero-bifunctional molecule designed for the targeted degradation of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of Chronic Myeloid Leukemia (CML). As a member of the SNIPER (Specific and Non-genetic IAP-dependent Protein Eraser) family of compounds, **Sniper(abl)-058** represents a promising therapeutic strategy aimed at overcoming resistance to traditional kinase inhibitors by eliminating the target protein entirely. This document provides a detailed overview of its molecular structure, mechanism of action, and the experimental methodologies used for its characterization.

## Core Molecular Structure

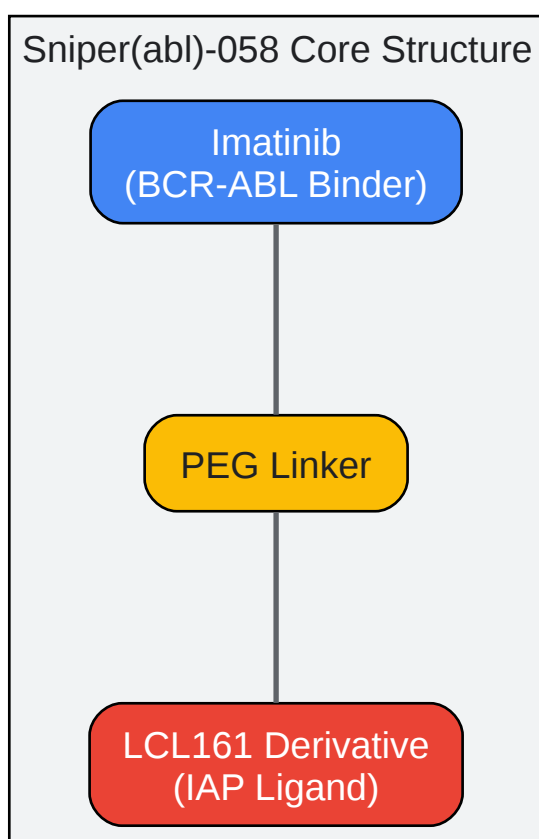
**Sniper(abl)-058** is a chimeric molecule meticulously assembled from three distinct chemical moieties, each with a specific function. This modular design is the cornerstone of its targeted protein degradation capability.<sup>[1][2]</sup>

- **Target-Binding Moiety (Warhead):** The portion of the molecule that recognizes and binds to the BCR-ABL protein is Imatinib.<sup>[1][2][3][4]</sup> Imatinib is a well-characterized ATP-competitive inhibitor that specifically targets the ABL kinase domain, ensuring the selective recruitment of BCR-ABL.<sup>[1]</sup>
- **E3 Ligase-Recruiting Moiety:** To engage the cell's protein disposal machinery, **Sniper(abl)-058** incorporates a derivative of LCL161. This ligand functions as a SMAC

(Second Mitochondria-derived Activator of Caspases) mimetic that binds to Inhibitor of Apoptosis Proteins (IAPs), such as cIAP1 and XIAP, which are E3 ubiquitin ligases.[1][2]

- Linker: These two functional ends are connected by a flexible polyethylene glycol (PEG) linker. The linker's length and composition are optimized to ensure proper spatial orientation of the target protein and the E3 ligase, facilitating the formation of a productive ternary complex.[1][2]

The logical relationship between these components is visualized below.



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Caption: Modular composition of **Sniper(abl)-058**.

Table 1: Chemical Properties of **Sniper(abl)-058**

| Property          | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | 4-({4-[2-(2-{2-[2-(3-{2-[(2S)-1-[(2S)-2-cyclohexyl-2-[(2S)-2-(methylamino)propanamido]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl}phenoxy)ethoxy]ethoxy}ethoxy)acetyl]piperazin-1-yl)methyl)-N-(4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}phenyl)benzamide | [1][4]       |
| Molecular Formula | C <sub>62</sub> H <sub>75</sub> N <sub>11</sub> O <sub>9</sub> S   | [1][4]       |
| Molecular Weight  | 1150.39 g/mol  | [4]          |
| CAS Number        | 2222354-61-0   | [4][5]       |

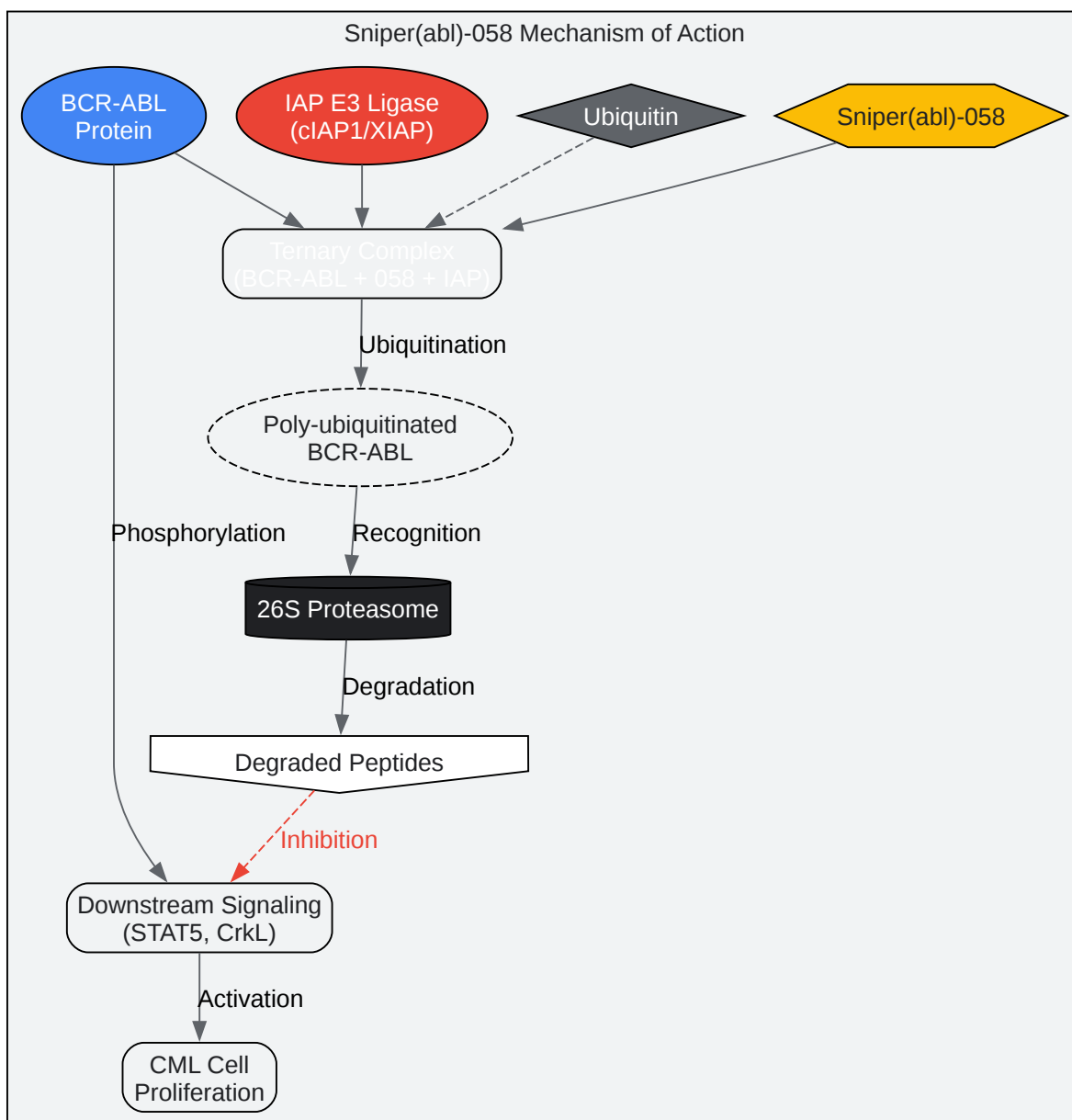
## Mechanism of Action: IAP-Mediated Protein Degradation

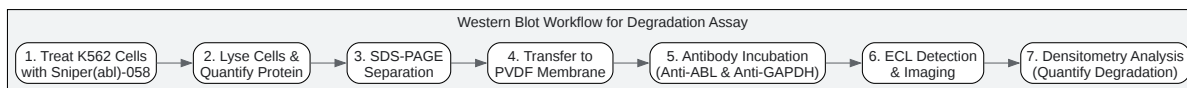
**Sniper(abl)-058** does not function through sustained enzymatic inhibition but rather by hijacking the cell's ubiquitin-proteasome system (UPS) to specifically destroy the BCR-ABL protein.

- Ternary Complex Formation: **Sniper(abl)-058** simultaneously binds to the kinase domain of the BCR-ABL oncoprotein and an IAP E3 ligase (cIAP1 or XIAP), forming a stable ternary complex.[1]
- Ubiquitination: The proximity induced by the SNIPER molecule allows the IAP E3 ligase to catalyze the transfer of ubiquitin (Ub) molecules from a charged E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the BCR-ABL protein. This results in the formation of a polyubiquitin chain.
- Proteasomal Recognition and Degradation: The polyubiquitinated BCR-ABL is recognized by the 26S proteasome. The proteasome unfolds and cleaves the target protein into small

peptides, effectively eliminating it from the cell. **Sniper(abl)-058** is then released and can act catalytically to induce the degradation of another BCR-ABL molecule.

- Downstream Signaling Inhibition: The degradation of BCR-ABL leads to the swift dephosphorylation and inactivation of its downstream signaling substrates, such as STAT5 and CrkL, thereby arresting the oncogenic pathways responsible for CML cell proliferation and survival.[\[1\]](#)





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